molecular formula C10H17N B599701 6-Azatricyclo[5.3.1.03,11]undecane CAS No. 197382-61-9

6-Azatricyclo[5.3.1.03,11]undecane

Cat. No.: B599701
CAS No.: 197382-61-9
M. Wt: 151.253
InChI Key: AHFKNZHMQBLPDX-UHFFFAOYSA-N
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Description

6-Azatricyclo[5.3.1.0³,¹¹]undecane is a nitrogen-containing tricyclic compound characterized by a unique bridged-ring system. Its structure comprises an undecane backbone fused with a nitrogen atom at position 6, creating three interconnected rings (5-, 3-, and 1-membered). This rigid framework imparts distinct stereochemical and electronic properties, making it valuable in medicinal chemistry and materials science.

Properties

CAS No.

197382-61-9

Molecular Formula

C10H17N

Molecular Weight

151.253

InChI

InChI=1S/C10H17N/c1-2-7-6-8-4-5-11-9(3-1)10(7)8/h7-11H,1-6H2

InChI Key

AHFKNZHMQBLPDX-UHFFFAOYSA-N

SMILES

C1CC2CC3C2C(C1)NCC3

Synonyms

1H-Cyclobuta[de]quinoline(9CI)

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Approaches

Cycloaddition reactions offer a direct route to construct the tricyclic scaffold. A Diels-Alder reaction between a functionalized diene and a nitroso dienophile has been employed for related azatricyclo compounds, though yields are highly dependent on steric hindrance. For example, the reaction of cyclohexa-1,3-diene with nitrosobenzene at −20°C in dichloromethane produces a bicyclic oxazine intermediate, which undergoes photochemical rearrangement to form a tricyclic structure. Adapting this method, substituting the diene with a norbornene derivative could facilitate the formation of the 5.3.1 ring system.

Table 1: Cycloaddition Conditions for Azatricyclic Analogues

Starting MaterialsCatalyst/TempYield (%)Reference
Cyclohexa-1,3-diene + NitrosobenzeneNone, −20°C58
Norbornene + Nitroso compoundLewis acid, 0°C42*
*Estimated based on analogous reactions.

Ring-Closing Metathesis (RCM)

Grubbs-catalyzed RCM provides a modular approach to construct medium-sized rings. For 6-azatricyclo[5.3.1.0³,¹¹]undecane, a diene precursor with pre-installed nitrogen functionality could undergo metathesis to form the 11-membered ring. Patent literature for 4-azatricyclo[4.3.1.1³,⁸]undecane demonstrates this strategy, where a norbornene-derived diene is treated with Grubbs II catalyst (5 mol%) in toluene at 80°C, achieving 67% yield. Key challenges include controlling exo/endo selectivity and minimizing oligomerization.

Beckmann Rearrangement

The Beckmann rearrangement of oxime derivatives has been successfully applied to synthesize bridgehead nitrogen tricycles. In a notable example, 2-adamantane oxime undergoes acid-catalyzed rearrangement to form 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one, a process achieving 72% yield with concentrated H₂SO₄ at 120°C. Adapting this method for 6-azatricyclo[5.3.1.0³,¹¹]undecane would require designing an oxime precursor with appropriate ring geometry.

Critical Parameters:

  • Acid strength: Concentrated H₂SO₄ > polyphosphoric acid

  • Temperature: 100–130°C optimal for rearrangement

  • Side reactions: Over-reduction of the ketone intermediate must be controlled.

Multi-Component Reactions (MCRs)

Ugi- and Passerini-type MCRs enable convergent synthesis of complex frameworks. A three-component reaction involving an amine, aldehyde, and isonitrile could generate a bicyclic intermediate, which undergoes intramolecular cyclization to form the tricyclic core. For instance, the Ugi reaction of 2-aminonorbornene, formaldehyde, and tert-butyl isonitrile in methanol at 25°C produces a tetracyclic adduct in 51% yield, demonstrating feasibility for strained systems.

Post-Synthetic Modifications

Reductive Amination

Secondary amines at the bridgehead position are accessible via reductive amination of ketone intermediates. Using NaBH₃CN in methanol at pH 5, the 5-keto group in 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one is reduced to the corresponding amine with 89% efficiency. This method could be adapted to introduce substituents at the 6-position of the target compound.

N-Alkylation

Bridgehead nitrogen permits selective alkylation under mild conditions. Treatment of 4-azatricyclo[4.3.1.1³,⁸]undecane with methyl iodide in the presence of K₂CO₃ in DMF at 60°C yields the N-methyl derivative in 93% purity. Steric hindrance at the 6-position may necessitate longer reaction times or elevated temperatures.

Analytical and Optimization Data

Table 2: Comparative Analysis of Synthetic Methods

MethodKey AdvantageLimitationOptimal Scale (g)
CycloadditionAtom economyLow regioselectivity0.1–5
RCMModularityCatalyst cost0.5–10
Beckmann RearrangementHigh yieldHarsh conditions1–50
MCRsConvergent synthesisProduct complexity0.1–2

Chemical Reactions Analysis

Types of Reactions: 1H-Cyclobuta[de]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

1H-Cyclobuta[de]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Cyclobuta[de]quinoline exerts its effects is closely related to its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to antibacterial effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 6-Azatricyclo[5.3.1.0³,¹¹]undecane and related compounds:

Compound Structure Key Features Synthesis Applications/Properties
6-Azatricyclo[5.3.1.0³,¹¹]undecane Tricyclic with N at position 6, fused 5-, 3-, 1-membered rings High rigidity, stereochemical complexity Likely via cyclization or condensation (analogous to [8]) Potential in drug design (rigid scaffold for receptor binding)
3-Azatricyclo[6.2.1.0⁴,¹¹]undecane Tricyclic with N at position 3, fused 6-, 2-, 1-membered rings Crystalline structure (X-ray a = 10.248 Å, β = 99.8°) Multi-step synthesis involving diphenylmethyl and methyl substituents Studied for alkaloid-like bioactivity (e.g., dendrobine analogs)
4-Azatricyclo[4.3.1.1³,⁸]undecane Adamantane-like tricyclic with N at position 4 Hybrid adamantane-azacyclic framework Rearrangement of pentacyclo precursors Antimicrobial and anti-inflammatory activity
1-Oxa-9-azaspiro[5.5]undecane Spirocyclic with O at position 1 and N at position 9 Flexible spiro skeleton with axial chirality Prins cyclization of ketones and pentaerythritol Antituberculosis agents (MmpL3 protein inhibitors)
2,4,8,10-Tetraoxaspiro[5.5]undecane Spirocyclic with four oxygen atoms Conformational flexibility, dynamic NMR behavior Condensation of pentaerythritol and non-symmetrical ketones Models for stereochemical studies and chiral catalysts
Undecane (C₁₁H₂₄) Linear alkane 159 structural isomers, volatile liquid Petroleum distillation or microbial biosynthesis Internal standard in GC, biofuel precursor, VOC pollutant

Key Research Findings and Contrasts

Stereochemical Complexity

  • 6-Azatricyclo[5.3.1.0³,¹¹]undecane likely exhibits axial chirality due to its fused rings, similar to 3,3,9,9-tetrasubstituted tetraoxaspiro derivatives, which show enantiomerism and dynamic stereoisomerism .
  • Spiro Compounds : 1,7-Dioxaspiro[5.5]undecane derivatives (e.g., S4a) demonstrate stereochemically pure forms with EAD activity in insect behavior studies, highlighting the role of chirality in bioactivity .

Physical Properties

  • Volatility : Linear undecane is highly volatile (VOC) and prevalent in diesel exhaust and plant volatiles , whereas azatricyclo and spiro compounds exhibit lower volatility due to rigid structures.
  • Thermodynamics : 1,7-Dioxaspiro[5.5]undecane has a boiling point of 466.2 K at 100 kPa, comparable to linear undecane (~469 K), but distinct solubility profiles due to oxygen atoms .

Q & A

Q. How can researchers align exploratory studies on 6-Azatricyclo[5.3.1.0³,¹¹]undecane with established chemical theories?

  • Methodological Answer : Ground hypotheses in frontier molecular orbital theory for electrophilic/nucleophilic behavior. For photochemical studies, reference Marcus theory to interpret electron transfer kinetics. Regularly revisit literature to contextualize findings within broader paradigms (e.g., Curtin-Hammett principle for kinetic vs. thermodynamic control) .

Q. What protocols ensure rigor in synthesizing and characterizing novel derivatives?

  • Methodological Answer :
  • Pre-registration : Document synthetic protocols and analytical criteria a priori to reduce bias .
  • Blinded analysis : Assign independent teams to synthesize and characterize derivatives to prevent confirmation bias .
  • Open data : Share raw spectral files and computational inputs in repositories (e.g., Zenodo) for reproducibility audits .

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